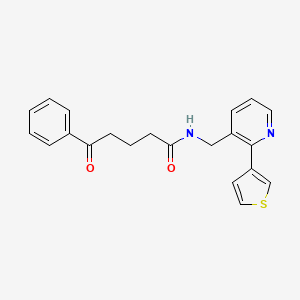

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide

Description

The compound 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide is an amide derivative featuring a central pentanamide backbone substituted with a phenyl group at the 5-oxo position and a pyridinylmethyl moiety. The pyridine ring is further modified with a thiophen-3-yl group at the 2-position.

Properties

IUPAC Name |

5-oxo-5-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-19(16-6-2-1-3-7-16)9-4-10-20(25)23-14-17-8-5-12-22-21(17)18-11-13-26-15-18/h1-3,5-8,11-13,15H,4,9-10,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTKDGOUVZOFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pentanamide structure, followed by the introduction of the phenyl and thiophen-3-yl-pyridin-3-yl groups through various coupling reactions. Key steps may include:

Formation of the pentanamide backbone: This can be achieved through the reaction of a suitable amine with a pentanoyl chloride derivative under basic conditions.

Introduction of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.

Coupling of the thiophen-3-yl-pyridin-3-yl moiety: This can be accomplished using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ketone and amide groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds related to 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide. For instance, derivatives of similar structures have demonstrated moderate to good activity against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7 cells. The structure–activity relationship (SAR) analysis indicates that specific substituents significantly influence the antiproliferative efficacy of these compounds .

2. Inhibition of Enzymatic Targets

The compound's structure suggests potential interactions with various biological targets. For example, compounds containing thiophene and pyridine rings have been investigated for their ability to inhibit enzymes such as topoisomerase II and p38 MAP kinase, which are crucial in cancer biology. The design of inhibitors often involves optimizing the interactions between the compound and the target protein through docking studies .

3. Neuroprotective Effects

Research has indicated that certain derivatives of this compound may exhibit neuroprotective properties. Compounds that induce neuronal differentiation have been synthesized based on similar scaffolds, suggesting that modifications to the core structure could yield promising neuroprotective agents .

Case Studies

Case Study 1: Synthesis and Evaluation

A study conducted at the Groningen Research Institute of Pharmacy synthesized a library of derivatives based on similar scaffolds to evaluate their biological activity against cancer cell lines. The results highlighted several compounds with IC50 values below 10 μM, indicating significant antiproliferative activity .

Case Study 2: Fragment-Based Drug Discovery

Another research effort utilized fragment-based drug discovery techniques to identify lead compounds that could interact with specific protein targets relevant to cancer treatment. The insights gained from these studies underscore the importance of structural modifications in enhancing potency and selectivity .

Mechanism of Action

The mechanism by which 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted activity.

Comparison with Similar Compounds

Positional Isomer: 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

This compound, described in , shares the same pentanamide backbone and phenyl substitution as the target molecule but differs in the positions of substituents on the pyridine and thiophene rings. Key distinctions include:

- Thiophene substitution : The thiophene is attached at the 2-position (vs. 3-position in the target compound).

- Pyridine substitution : The thiophene-linked pyridine is substituted at the 5-position (vs. 2-position in the target).

Structural Implications :

- Pyridine substitution at the 5-position (vs. 2-position) could affect molecular geometry, altering steric hindrance or hydrogen-bonding capabilities.

Complex Amide Derivatives from Pharmacopeial Standards ()

Compounds m , n , and o in are stereochemically complex amides with distinct structural features:

- Core structure: A hexanamide backbone with phenyl, hydroxy, and dimethylphenoxy substituents.

- Stereochemistry : Defined chiral centers (e.g., 2R,4R,5S), which are absent in the target compound.

- Substituents: Bulky groups like 2,6-dimethylphenoxy and tetrahydro-pyrimidinyl moieties.

Comparative Analysis :

Hypothesized Differences :

- The hexanamide backbone and chiral centers in compounds m , n , and o likely enhance target specificity but reduce metabolic stability compared to the simpler pentanamide structure of the target compound.

Data Tables

Table 1: Structural Comparison of Target Compound and Positional Isomer

Table 2: Key Features of Pharmacopeial Amides ()

| Compound | Chiral Centers | Key Substituents | Hypothesized Pharmacokinetics |

|---|---|---|---|

| m | 2S,4S,5S | 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl | High target specificity, slow metabolism |

| n | 2R,4R,5S | 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl | Moderate lipophilicity |

| o | 2R,4S,5S | 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl | Enhanced solubility |

Biological Activity

Chemical Structure and Properties

The molecular structure of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

- Functional Groups : Amide, ketone, aromatic rings

This compound's design incorporates a phenyl group and a thiophene-pyridine moiety, which may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the thiophene ring has been associated with enhanced antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity | Target Bacteria | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 10 |

| Compound B | Antifungal | C. albicans | 15 |

| 5-Oxo... | TBD | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been explored in various models. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic profile in inflammatory diseases.

Cytotoxicity and Cancer Research

Research indicates that compounds with similar structural characteristics can exhibit cytotoxic effects on cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of structurally related compounds on human breast cancer cells (MCF-7), it was found that:

- Compound X showed an IC50 of 25 µM after 48 hours.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or thiophene rings could enhance potency or selectivity towards specific biological targets.

| Modification | Effect on Activity | Notes |

|---|---|---|

| Methyl group addition to phenyl | Increased potency | Enhanced lipophilicity |

| Substitution on thiophene ring | Altered selectivity | Potential for reduced side effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling thiophene-pyridine intermediates with pentanamide backbones using reagents like phenylisothiocyanate in a DMF/water solvent system with triethylamine (TEA) as a catalyst. Reaction progress is monitored via TLC (30% EtOAc/hexane or 5–10% MeOH/CHCl₃), with product isolation through acidification (1N HCl) and recrystallization (aqueous ethanol) . Spectroscopic characterization (IR, NMR) should follow to confirm structural integrity, as demonstrated in analogous thiohydantoin syntheses .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is assessed via HPLC or LC-MS, while stability studies require controlled environments (e.g., inert gas, desiccators). For long-term storage, maintain temperatures below –20°C in amber vials to prevent photodegradation. Safety guidelines recommend avoiding heat sources and ensuring proper ventilation during handling .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected IR peaks) during structural validation?

- Methodological Answer : Discrepancies in IR or NMR spectra may arise from tautomerism or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-reference with literature on analogous compounds, such as 3-phenyl-2-thiohydantoins, which exhibit similar spectral complexities due to sulfur-containing moieties .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities, focusing on the thiophene-pyridine moiety’s role in π-π stacking or hydrogen bonding. Validate predictions with in vitro assays, such as enzyme inhibition studies, using protocols from related isoxazole-thiophene hybrids . Adjust substituents (e.g., methyl groups on the phenyl ring) to enhance selectivity .

Q. What experimental designs are suitable for probing the compound’s reactivity in heterogeneous catalytic systems?

- Methodological Answer : Screen catalysts (e.g., Pd/C, Ni nanoparticles) in solvent systems like THF or DCM under inert atmospheres. Monitor reaction kinetics via in situ FTIR or GC-MS. For example, thiophene derivatives often require palladium-based catalysts for Suzuki couplings, with yields optimized by varying temperature (60–100°C) and ligand ratios .

Q. How can researchers address low yields in large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer : Implement flow chemistry techniques to improve heat/mass transfer and reduce side reactions. Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess. For scale-up, prioritize stepwise purification (e.g., column chromatography followed by recrystallization) and avoid protic solvents that may induce racemization .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, ensuring replicates (n ≥ 3) to account for biological variability. For cytotoxicity assays, use the MTT protocol with positive controls (e.g., doxorubicin) .

Q. How can researchers differentiate between off-target effects and true bioactivity in cell-based assays?

- Methodological Answer : Employ counter-screening assays against unrelated targets (e.g., kinase panels) and use CRISPR knockouts or siRNA silencing to validate target specificity. Include negative controls (e.g., scrambled analogs) and reference compounds with known mechanisms .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous vs. organic phases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.